N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide
Brand Name: Vulcanchem
CAS No.: 1797083-82-9
VCID: VC6170519
InChI: InChI=1S/C17H18F3N3O/c18-17(19,20)15-13-8-4-5-9-14(13)23(22-15)11-10-21-16(24)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,21,24)
SMILES: C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CC=C3)C(F)(F)F
Molecular Formula: C17H18F3N3O
Molecular Weight: 337.346

N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide

CAS No.: 1797083-82-9

Cat. No.: VC6170519

Molecular Formula: C17H18F3N3O

Molecular Weight: 337.346

* For research use only. Not for human or veterinary use.

N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide - 1797083-82-9

Specification

CAS No. 1797083-82-9
Molecular Formula C17H18F3N3O
Molecular Weight 337.346
IUPAC Name N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzamide
Standard InChI InChI=1S/C17H18F3N3O/c18-17(19,20)15-13-8-4-5-9-14(13)23(22-15)11-10-21-16(24)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,21,24)
Standard InChI Key ITIXMSGHWFPPAA-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CC=C3)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound comprises a benzamide group (C₆H₅CONH₂) connected via an ethyl linker to a tetrahydroindazole system. The indazole moiety is partially saturated (4,5,6,7-tetrahydro), reducing aromaticity and enhancing conformational flexibility. A trifluoromethyl (-CF₃) group at the 3-position of the indazole ring introduces electron-withdrawing effects, influencing solubility and target binding .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₈F₃N₃O
Molecular Weight337.346 g/mol
IUPAC NameN-[2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl]benzamide
Topological Polar SA67 Ų (estimated)

Physicochemical Characteristics

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Indazole Formation: Cyclization of cyclohexanone derivatives with hydrazines under acidic conditions yields the tetrahydroindazole core .

  • Trifluoromethylation: Electrophilic substitution or nucleophilic addition introduces the -CF₃ group at the 3-position.

  • Benzamide Coupling: A Mitsunobu reaction or nucleophilic substitution links the ethylamine side chain to the benzamide group .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)
1Cyclohexanone cyclizationNH₂NH₂, HCl, reflux65–70
2TrifluoromethylationCF₃I, CuI, DMF, 80°C50–55
3Benzamide couplingBenzoyl chloride, Et₃N, DCM75–80

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR confirms the ethyl linker (δ 2.8–3.2 ppm, triplet) and aromatic protons (δ 7.2–8.1 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 337.35 [M+H]⁺.

  • X-ray Crystallography: Analog studies reveal a planar benzamide group and puckered tetrahydroindazole ring .

Biological Activity and Mechanisms

Anticancer Activity

Benzamide derivatives exhibit histone deacetylase (HDAC) inhibitory activity, inducing apoptosis in HCT-8 colon carcinoma cells (IC₅₀ = 1.2 µM). The -CF₃ group stabilizes enzyme-inhibitor interactions through hydrophobic contacts.

Table 3: Pharmacological Data for Analogs

TargetActivity (IC₅₀)MechanismSource
HDAC1.2 µMGene expression modulation
P2X7 Receptor0.8 µMInflammasome inhibition
Sigma-1 Receptor5.8 µMChaperone protein binding

Neuropharmacological Applications

Tetrahydroindazole derivatives modulate sigma-1 receptors (σ₁R), implicated in neurodegenerative diseases. Compound 7a (a structural analog) shows σ₁R inhibition (pKᵢ = 5.8) and reverses cognitive deficits in murine Alzheimer’s models .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: High Caco-2 permeability (>10 × 10⁻⁶ cm/s) due to lipophilic -CF₃ group .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the indazole ring produces inactive metabolites .

  • Excretion: Renal clearance predominates (t₁/₂ = 4.2 hr in rats) .

Toxicity Considerations

Future Directions and Challenges

Optimization Strategies

  • Bioisosteric Replacement: Substituting -CF₃ with -OCF₃ may enhance solubility without compromising activity.

  • Prodrug Design: Esterification of the benzamide group could improve oral bioavailability .

Unresolved Questions

  • Target Specificity: The compound’s affinity for σ₁R versus σ₂R remains uncharacterized .

  • In Vivo Efficacy: No published studies validate its activity in disease models.

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